molecular formula C23H22ClN7OS B2504934 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941991-29-3

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2504934
CAS No.: 941991-29-3
M. Wt: 479.99
InChI Key: FMUYNXUBRRMJCO-UHFFFAOYSA-N
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Description

Triazolopyrimidines are compounds made up of triazole and pyrimidine cycles. They have attracted the attention of the scientific community due to their diverse medical applications .


Synthesis Analysis

There are several synthesis methods for triazolopyrimidines, generally divided into two reaction groups: the Biginelli reaction and condensation . In 1945, one of the first reports on the synthesis of the triazolopyrimidine nucleus was published by Robin et al. They performed an annulation of the triazole nucleus in 1,2-diaminopyrimidine .


Molecular Structure Analysis

The fundamental structure of triazolopyrimidines was discovered by Bulow and Haas at the beginning of the 20th century .


Chemical Reactions Analysis

The different activities of triazolopyrimidine derivatives vary depending on the arrangement of the cycles and the substituents .


Physical and Chemical Properties Analysis

The interest in these compounds has increased due to their remarkable biological and pharmacological properties, as well as advances in their synthesis methods .

Scientific Research Applications

Potential as Inhibitors of Biological Targets

The synthesis of heterocyclic compounds, such as triazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, demonstrates the potential of complex organic molecules in inhibiting biological targets like 15-lipoxygenase. These compounds exhibit significant inhibitory activities, suggesting their utility in developing novel therapeutic agents for diseases where such enzymes play a critical role (Asghari et al., 2016).

Synthesis of Novel Heterocyclic Derivatives

Research into the synthesis of new heterocyclic derivatives containing 1,2,3-triazole moieties highlights the chemical versatility and potential pharmacological relevance of such compounds. These structures may serve as scaffolds for the development of drugs with antitrypanosomal activity, among other therapeutic applications (Abdelriheem et al., 2017).

Utility in Heterocyclic Synthesis

The utilization of certain key intermediates for the synthesis of diverse heterocyclic systems underlines the importance of such compounds in the exploration of new medicinal agents. This research direction is crucial for discovering novel compounds with potential applications in treating various health conditions (Salem et al., 2021).

Metal-Free Synthesis Approaches

Innovative, metal-free synthesis approaches for creating biologically important skeletons, such as 1,2,4-triazolo[1,5-a]pyridines, showcase the evolving methodologies in organic chemistry that reduce reliance on heavy metals, thus offering environmentally friendly alternatives (Zheng et al., 2014).

Antimicrobial and Antitumor Activities

The exploration of enaminones as building blocks for synthesizing substituted pyrazoles with demonstrated antitumor and antimicrobial activities exemplifies the therapeutic potential of novel chemical entities. Such studies are foundational in the quest for new, more effective treatments for cancer and infections (Riyadh, 2011).

Mechanism of Action

Triazolopyrimidines are mainly used in oncology, demonstrating strong anticancer activity against 56 human tumor cell lines . They also exhibit antiviral, anti-Alzheimer, and antimalarial properties in various biochemical contexts .

Future Directions

New protocols recently developed have paved the way for an increased diversity of molecules, offering promising prospects for human health and the environment .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7OS/c24-18-8-6-17(7-9-18)14-31-22-21(27-28-31)23(26-16-25-22)33-15-20(32)30-12-10-29(11-13-30)19-4-2-1-3-5-19/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUYNXUBRRMJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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